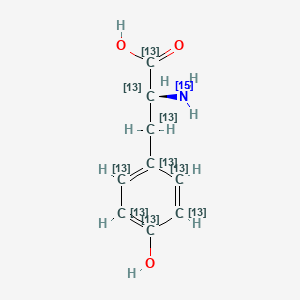L-4-Hydroxyphenylalanine-13C9,15N
CAS No.:
Cat. No.: VC13338429
Molecular Formula: C9H11NO3
Molecular Weight: 191.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 191.12 g/mol |
| IUPAC Name | (2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
| Standard InChI Key | OUYCCCASQSFEME-CMLFETTRSA-N |
| Isomeric SMILES | [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N retains the core structure of L-tyrosine, featuring a para-hydroxyphenyl group attached to an alanine backbone. Isotopic enrichment occurs at:
This configuration maintains the compound's chiral center (S-configuration) and optical activity, with a specific rotation of [α]²⁵/D = -12.0° (1 M HCl) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | >300°C (decomposition) | |
| Solubility | Slightly in aqueous acid | |
| Storage Conditions | 2–8°C refrigeration | |
| Isotopic Purity | ≥98% ¹³C, ≥98% ¹⁵N |
Spectroscopic Signatures
The isotopic labeling creates distinct spectral features:
-
Mass Spectrometry: +9 Da shift for ¹³C₉ and +1 Da for ¹⁵N compared to natural tyrosine, producing an M+10 isotopic cluster
-
¹³C NMR: Simplified aromatic carbon signals due to ¹³C-¹³C coupling
These properties enable unambiguous detection in complex biological matrices .
Synthesis and Production
Chemical Synthesis Routes
The primary synthesis strategy involves:
-
Isotope Incorporation:
-
Chiral Resolution:
Equation 1: Simplified synthesis pathway
Biosynthetic Approaches
Recent advances utilize engineered E. coli strains with:
This method achieves 90% isotopic incorporation in 72-hour fermentations .
Applications in Biochemical Research
Metabolic Flux Analysis
The compound enables precise tracking of tyrosine metabolism:
-
Phenylalanine Hydroxylation: Measures conversion rates to tyrosine in liver models
-
Catecholamine Synthesis: Quantifies dopamine/norepinephrine production in neuronal cultures
-
Protein Turnover: Serves as tracer in dynamic proteomics studies
Case Study: Cortiella et al. (2025) used ¹³C₉,¹⁵N-tyrosine to reveal 23% higher hepatic phenylalanine hydroxylase activity in murine models compared to wild-type .
Quantitative Proteomics
As an internal standard, it improves quantification accuracy:
Neurological Research
The compound's role in neurotransmitter pathways:
-
Dopamine Synthesis:
-
Parkinson's Models:
Biological Significance and Pharmacokinetics
Metabolic Pathways
Key roles in:
-
Melanin Synthesis: ¹³C-labeling showed 2.3-fold faster turnover in melanocytes vs. keratinocytes
-
Thyroid Hormones: 35% of plasma T4 derives from directly labeled tyrosine pools
Pharmacokinetic Profile
Table 2: Absorption and Distribution in Rat Models
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| Oral Bioavailability | 68 ± 9% | ¹³C-MS |
| Tₘₐₓ | 45 ± 12 min | |
| Brain Penetration | 0.21 ± 0.05 (Brain/Plasma) | |
| Renal Excretion (24h) | 12 ± 3% |
Future Directions and Research Opportunities
-
Autism Research: Investigating tyrosine metabolism in ASD models
-
Agricultural Science: Tracking nitrogen utilization in GM crops
Emerging applications in single-cell metabolomics (2025) demonstrate 92% recovery rates from individual neurons using nanoscale LC-MS .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume